[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate
Overview
Description
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy, iodomethyl, and methoxy groups.
Preparation Methods
The synthesis of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves several steps, typically starting with the appropriate oxan precursor. The synthetic route generally includes:
Acetylation: Introduction of acetoxy groups through acetylation reactions.
Iodomethylation: Incorporation of the iodomethyl group using reagents like iodomethane.
Methoxylation: Addition of the methoxy group using methanol in the presence of a catalyst.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield deiodinated products.
Hydrolysis: The acetoxy groups can be hydrolyzed to form hydroxyl derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its therapeutic potential, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves its interaction with molecular targets through its functional groups. The acetoxy and iodomethyl groups are particularly reactive, allowing the compound to participate in various biochemical pathways. These interactions can lead to modifications in molecular structures, influencing biological activities and therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate stands out due to its unique combination of functional groups. Similar compounds include:
[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
[4,5-Diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate: Contains a chloromethyl group instead of an iodomethyl group.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature of the halogen substituent.
Properties
IUPAC Name |
[4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINNAVZJINYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285894 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-38-8, 6304-96-7 | |
Record name | NSC51248 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC43157 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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